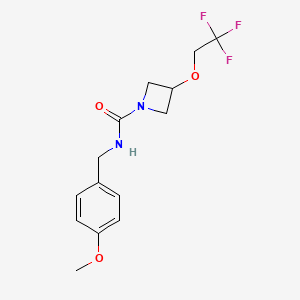

N-(4-methoxybenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

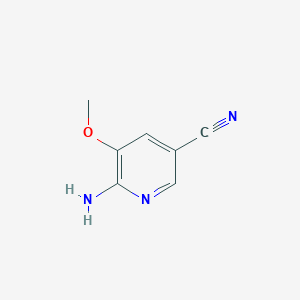

N-(4-methoxybenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, also known as ML277, is a small molecule that has been identified as a potent and selective inhibitor of the Kv7.1 potassium channel. This channel is responsible for regulating the electrical activity of the heart, and inhibitors of this channel have potential therapeutic applications in the treatment of cardiac arrhythmias.

科学的研究の応用

Carboxamide Protecting Group Development

The research on the development of carboxamide protecting groups, particularly the 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) group, is pertinent. This SiMB group can be removed using mild basic desilylation methods and can also be deprotected under strongly acidic or oxidative conditions. The application of this group to simple carboxamide groups and more complex and acid-sensitive adenosine derivatives containing a cyclophane scaffold has been demonstrated (Muranaka, Ichikawa, & Matsuda, 2011).

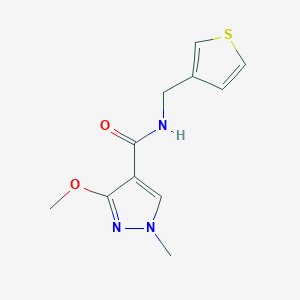

Solventless Synthesis of Antiepileptic Drugs

A novel synthesis of the antiepileptic drug rufinamide, which is chemically similar to N-(4-methoxybenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, was developed. This synthesis uses a one-pot reaction employing a solventless, metal-free catalysis without any reducing reagent. The synthesis of 4-trichloroacetyl-1-(2,6-difluorobenzyl/benzyl/4-methoxybenzyl)-5-methyl(phenyl)-1H-1,2,3-triazoles as new precursors was achieved through a regioselective 1,3-dipolar cycloaddition reaction, which are then converted into rufinamide and its analogues (Bonacorso et al., 2015).

Synthesis of Chiral Tetrasubstituted Azetidines

The synthesis of all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids and derivatives, which possess three chiral centers, was achieved from silyl-protected Z-γ-substituted enoldiazoacetates and imido-sulfur ylides by asymmetric [3+1]-cycloaddition using chiral sabox copper(I) catalysis. The hydrogenation of the chiral p-methoxybenzyl azetine-2-carboxylates occurs with both hydrogen addition to the C=C bond and hydrogenolysis of the ester, indicating its relevance to the compound (Marichev et al., 2019).

Amidine Protection for Library Synthesis

4-Methoxybenzyl-4-nitrophenylcarbonate was used as a reagent for the N-protection of amidinonaphthol. This demonstrates the application of the 4-methoxybenzyloxycarbonyl group and the mildness of the deprotection conditions, making this reagent well suited for the multiparallel solution phase synthesis of substituted benzamidines, which relates to the chemical structure of the compound (Bailey et al., 1999).

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3/c1-21-11-4-2-10(3-5-11)6-18-13(20)19-7-12(8-19)22-9-14(15,16)17/h2-5,12H,6-9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXPWEHDJAOJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2640293.png)

![4-[[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2640294.png)

![2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2640298.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2640300.png)

![5-Bromo-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2640306.png)

![3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2640313.png)